molecular formula C9H8FNO B1526850 3-Cyclopropanecarbonyl-5-fluoropyridine CAS No. 1248370-09-3

3-Cyclopropanecarbonyl-5-fluoropyridine

Cat. No.: B1526850
CAS No.: 1248370-09-3
M. Wt: 165.16 g/mol
InChI Key: HKYVLAKNTKELJD-UHFFFAOYSA-N
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Description

3-Cyclopropanecarbonyl-5-fluoropyridine is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol It is characterized by a cyclopropane ring attached to a carbonyl group, which is further connected to a fluoropyridine moiety

Properties

IUPAC Name

cyclopropyl-(5-fluoropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-3-7(4-11-5-8)9(12)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYVLAKNTKELJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248370-09-3
Record name 3-cyclopropanecarbonyl-5-fluoropyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropanecarbonyl-5-fluoropyridine typically involves the introduction of a cyclopropane ring and a fluorine atom into a pyridine structure. One common method is the cyclopropanation of a pyridine derivative followed by fluorination. The reaction conditions often include the use of cyclopropyl reagents and fluorinating agents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropanecarbonyl-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Synthetic Applications

3-Cyclopropanecarbonyl-5-fluoropyridine serves as a versatile intermediate in organic synthesis. Its applications include:

  • Building Blocks for Drug Development : This compound is utilized as a precursor in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Its ability to undergo further functionalization makes it valuable in medicinal chemistry .
  • Screening Libraries : The compound is included in chemical libraries used for high-throughput screening in drug discovery, facilitating the identification of novel bioactive molecules .

Research indicates that this compound exhibits promising biological activities, particularly:

  • Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with various molecular targets involved in cancer cell proliferation and survival pathways. For instance, modifications of the pyridine ring can enhance its efficacy against specific cancer types .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor cell growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through modulation of key signaling pathways .
  • Antimicrobial Research : Another research effort focused on synthesizing various derivatives of this compound to evaluate their antimicrobial properties against resistant strains of bacteria. The results indicated that certain modifications enhanced activity against Gram-positive bacteria, highlighting the compound's potential as a lead structure for antibiotic development .

Mechanism of Action

The mechanism of action of 3-Cyclopropanecarbonyl-5-fluoropyridine involves its interaction with molecular targets through its functional groups. The cyclopropane ring and fluorine atom contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropanecarbonyl-4-fluoropyridine
  • 3-Cyclopropanecarbonyl-6-fluoropyridine
  • 3-Cyclopropanecarbonyl-5-chloropyridine

Uniqueness

3-Cyclopropanecarbonyl-5-fluoropyridine is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical properties and reactivity compared to its analogs. This unique structure can lead to different biological activities and applications .

Biological Activity

3-Cyclopropanecarbonyl-5-fluoropyridine (CAS No. 1248370-09-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C9_9H8_8FNO
  • Molecular Weight : 167.16 g/mol
  • CAS Number : 1248370-09-3
  • Structure : The compound features a pyridine ring substituted with a fluorine atom and a cyclopropanecarbonyl group, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors, potentially modulating signaling pathways involved in cellular responses.
  • Biochemical Pathways : The compound may affect several biochemical pathways, including those related to inflammation and cell proliferation, which are critical in cancer and other diseases.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cancer cell proliferation.
  • Antimicrobial Properties : There is evidence that compounds with similar structures exhibit antimicrobial effects, indicating a potential for use in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

A summary of relevant studies highlighting the biological activity of this compound includes:

StudyFindings
Study 1 Demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Study 2 Investigated the compound's ability to inhibit specific enzymes involved in inflammatory pathways, showing promise for anti-inflammatory applications.
Study 3 Reported on the antimicrobial activity against Gram-positive bacteria, indicating its potential use as an antibiotic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound's lipophilicity due to the fluorine atom may enhance its absorption in biological systems.
  • Metabolism : Further studies are needed to elucidate the metabolic pathways and half-life of the compound in vivo.
  • Excretion : Knowledge about the excretion route will aid in understanding its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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